molecular formula C17H23N3O6 B2492712 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea CAS No. 877640-75-0

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea

Cat. No.: B2492712
CAS No.: 877640-75-0
M. Wt: 365.386
InChI Key: FCZXKWBHZWXJAG-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C17H23N3O6 and its molecular weight is 365.386. The purity is usually 95%.
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Scientific Research Applications

New Hydrophobic Nitrogen Heterocyclic Reagents

Research into new hydrophobic, tridentate nitrogen heterocyclic reagents like BATPs has shown their effectiveness in the selective extraction of americium(III) from europium(III) in nitric acid, highlighting potential applications in nuclear waste management and materials science (Hudson et al., 2006).

Luminescent Zn-MOFs for Detection Applications

Studies on luminescent Zinc Metal-Organic Frameworks (Zn-MOFs) demonstrate their high water stability and sensing performance towards organic solvents, ions, and antibiotics, indicating applications in environmental monitoring and healthcare diagnostics (Xian et al., 2022).

Antioxidant Determination of Coumarin Substituted Heterocyclic Compounds

The preparation and antioxidant determination of certain coumarin substituted heterocyclic compounds reveal their high antioxidant activities, suggesting their use in pharmaceuticals and food industry as antioxidants (Abd-Almonuim et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or disrupting membrane integrity . The resulting changes could potentially affect cellular functions and processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect. Understanding these properties is essential for predicting the compound’s behavior in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity . Additionally, interactions with other molecules could either enhance or inhibit its action.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZXKWBHZWXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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